molecular formula C22H22ClN3O3S B2682058 N-(3-chloro-2-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105200-30-3

N-(3-chloro-2-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

Cat. No. B2682058
CAS RN: 1105200-30-3
M. Wt: 443.95
InChI Key: VJAXQOAQOYULAX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Novel heterocyclic compounds derived from similar structural frameworks have been synthesized, exhibiting significant analgesic and anti-inflammatory activities. These compounds, including variants of pyrimidinyl acetamides, have been evaluated for their cyclooxygenase inhibition and have shown promising results in COX-2 selectivity, indicating their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Properties

Research on similar acetamide derivatives has uncovered their antimicrobial efficacy. Specifically, studies on rhodanine-3-acetic acid derivatives revealed significant activity against a spectrum of mycobacteria, including Mycobacterium tuberculosis, suggesting a potential role in developing new antimicrobial agents (Krátký et al., 2017).

Anticancer Potential

Investigations into the synthesis of pyrimidinyl acetamide derivatives have also extended to evaluating their anticancer activities. Certain compounds have demonstrated appreciable cancer cell growth inhibition across a variety of cancer cell lines, highlighting the potential of these chemical frameworks in developing novel anticancer therapies (Al-Sanea et al., 2020).

Enzyme Inactivation for Cardiovascular Diseases

The thiouracil derivative PF-06282999, which shares structural similarities, acts as an irreversible inactivator of myeloperoxidase, a target for cardiovascular disease treatment. This compound has undergone clinical trials, demonstrating the potential of such compounds in treating cardiovascular conditions (Dong et al., 2016).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-13-18(23)8-5-9-19(13)25-20(27)11-17-14(2)24-22(26-21(17)28)30-12-15-6-4-7-16(10-15)29-3/h4-10H,11-12H2,1-3H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAXQOAQOYULAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

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